1,7-dimethyl-3-pentyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
1,7-dimethyl-3-pentyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex heterocyclic compound. It belongs to the class of pyrimido[1,2-g]purines, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1,7-dimethyl-3-pentyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Purine Ring: The initial step involves the construction of the purine ring system. This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.
Introduction of Substituents: The next step involves the introduction of the methyl, pentyl, and phenyl groups at specific positions on the purine ring. This can be done through alkylation and arylation reactions using suitable reagents and catalysts.
Cyclization and Functionalization: The final step involves the cyclization of the intermediate compounds to form the pyrimido[1,2-g]purine core, followed by functionalization to introduce the desired substituents at the 2,4-dione positions.
Industrial production methods for this compound may involve optimization of the reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Chemical Reactions Analysis
1,7-dimethyl-3-pentyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of addition products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,7-dimethyl-3-pentyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in various biological assays to evaluate its effects on different biological targets.
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown promise as a lead compound in the development of new drugs for the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties. Its unique structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-3-pentyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
1,7-dimethyl-3-pentyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but differ in the substituents and functional groups attached to the core. They have been studied for their pharmacological activities and potential therapeutic applications.
Imidazole-containing Compounds: These compounds contain an imidazole ring and have diverse biological activities. They are used in the development of new drugs and materials.
Benzimidazoles: These compounds contain a benzimidazole ring and are known for their broad range of biological activities. They are used in various therapeutic applications, including as antiviral and anticancer agents.
Properties
Molecular Formula |
C21H27N5O2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1,7-dimethyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H27N5O2/c1-4-5-9-12-24-19(27)17-18(23(3)21(24)28)22-20-25(13-15(2)14-26(17)20)16-10-7-6-8-11-16/h6-8,10-11,15H,4-5,9,12-14H2,1-3H3 |
InChI Key |
UPDWVTPFWHVYTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4)C)N(C1=O)C |
Origin of Product |
United States |
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